![molecular formula C6H6F2N2O B6226595 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one CAS No. 2303247-47-2](/img/new.no-structure.jpg)
2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one
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Overview
Description
2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one is a compound that features a difluoroethyl group attached to an imidazole ring Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of a difluoroethyl precursor with a methyl-substituted imidazole. One common method involves the use of difluoroacetic acid or its derivatives as the starting material. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and appropriate catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- DFHBI-1T (Z)-4-(3,5-Difluoro-4-Hydroxybenzylidene)-Imidazol-5(4 H)-One
Uniqueness
2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2303247-47-2 |
---|---|
Molecular Formula |
C6H6F2N2O |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,2-difluoro-1-(5-methyl-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C6H6F2N2O/c1-3-2-9-6(10-3)4(11)5(7)8/h2,5H,1H3,(H,9,10) |
InChI Key |
XGZZFKXIDZXTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C(=O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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